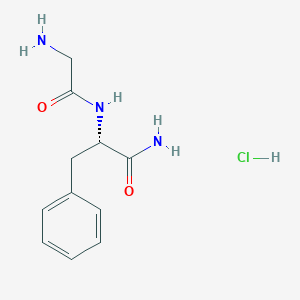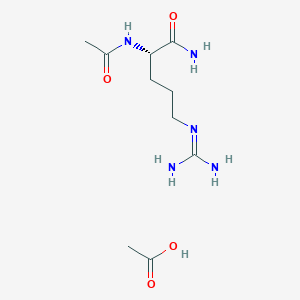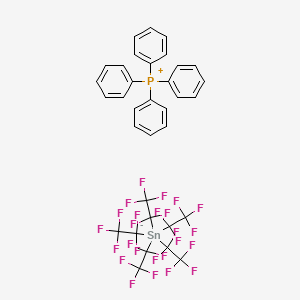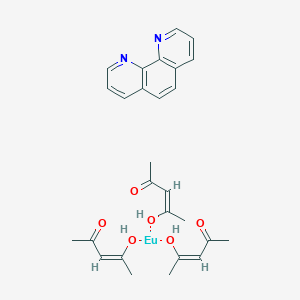
TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III): is an organometallic complex known for its unique properties and applications. This compound is widely used in various fields, including organic light-emitting diodes (OLEDs) and scientific research due to its luminescent properties .
作用机制
Target of Action
Tris(acetylacetonato)(1,10-phenanthroline)europium(III), also known as MFCD28386119, is an organometallic europium complex It has been determined to be able to bind to dna , suggesting that it may interact with genetic material in cells.
Mode of Action
Its ability to bind to dna suggests that it may interact with the genetic material in cells, potentially influencing gene expression or interfering with DNA replication processes
Biochemical Pathways
Given its potential to interact with DNA , it may influence various biochemical pathways related to DNA replication, transcription, and translation.
Result of Action
Its ability to bind to DNA suggests that it may have cytotoxic effects, potentially leading to cell death. It has been noted to have antitumor properties against breast carcinoma cells , suggesting a potential application in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III) typically involves the reaction of europium(III) chloride with acetylacetone and 1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high purity and yield .
化学反应分析
Types of Reactions: TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of europium, affecting the compound’s overall properties.
Substitution: Ligand substitution reactions can occur, where the acetylacetonato or phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to europium(IV) complexes, while substitution reactions can yield new organometallic complexes with different ligands .
科学研究应用
Chemistry: In chemistry, TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III) is used as a red dopant material in OLEDs, contributing to the development of advanced display technologies .
Biology and Medicine: The compound has shown cytotoxic and antitumor properties against breast carcinoma cells. It can bind to DNA, making it a potential candidate for cancer research and treatment .
Industry: In the industrial sector, this compound is used in the manufacturing of OLEDs and other electronic devices due to its luminescent properties .
相似化合物的比较
TRIS(ACETYLACETONATO)(1,10-PHENANTHROLINE)TERBIUM(III): Similar in structure but uses terbium instead of europium.
TRIS(DIBENZOYLMETHANE)MONO(5-AMINO-1,10-PHENANTHROLINE)EUROPIUM(III): Another europium complex with different ligands.
属性
IUPAC Name |
europium;(Z)-4-hydroxypent-3-en-2-one;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/b;3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVRNKRKBRWMFH-XUHIWKAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32EuN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B6303672.png)
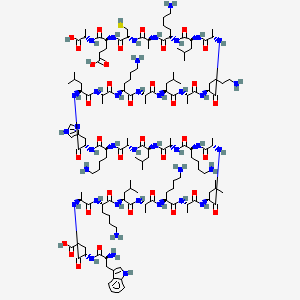
![acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid](/img/structure/B6303686.png)
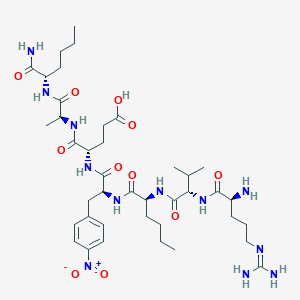
![(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303696.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6303707.png)
![(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid](/img/structure/B6303717.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B6303725.png)
![acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6303726.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6303728.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B6303733.png)
